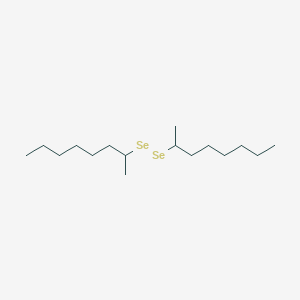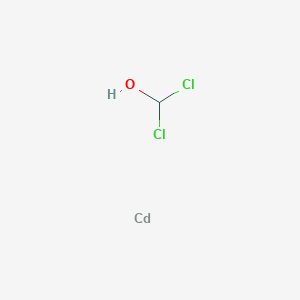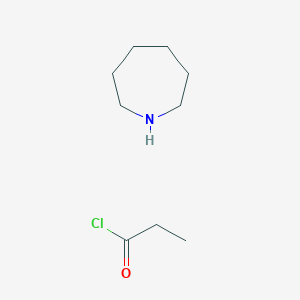
Azepane;propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane;propanoyl chloride is a compound that consists of azepane, a seven-membered heterocyclic amine, and propanoyl chloride, an acyl chloride. Azepane is known for its applications in synthetic chemistry and medicinal chemistry, while propanoyl chloride is a reactive acylating agent used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepane Synthesis: Azepane can be synthesized through the partial hydrogenolysis of hexamethylene diamine. This process involves the reduction of hexamethylene diamine to form azepane.
Propanoyl Chloride Synthesis: Propanoyl chloride can be prepared by reacting propanoic acid with thionyl chloride, phosphorus (V) chloride, or phosphorus (III) chloride. The reaction with thionyl chloride is as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Propanoyl chloride is industrially produced by the chlorination of propionic acid with phosgene : [ \text{CH}_3\text{CH}_2\text{COOH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Propanoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or water.
Friedel-Crafts Acylation: Propanoyl chloride reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to form acylated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and water. Conditions typically involve room temperature or mild heating.
Friedel-Crafts Acylation: Reagents include aromatic compounds and aluminum chloride. Conditions involve anhydrous environments and moderate temperatures.
Major Products
Amides: Formed from the reaction of propanoyl chloride with amines.
Esters: Formed from the reaction of propanoyl chloride with alcohols.
Acylated Aromatics: Formed from the Friedel-Crafts acylation reaction.
Scientific Research Applications
Azepane derivatives have significant applications in synthetic chemistry, biology, and medicine. They are used as intermediates in the synthesis of various pharmaceuticals, including antidiabetic, anticancer, and DNA-binding agents .
Mechanism of Action
The mechanism of action of azepane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. For example, azepane derivatives can act as inhibitors of enzymes involved in metabolic pathways . Propanoyl chloride, being a reactive acylating agent, forms covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Hexamethyleneimine: A six-membered cyclic amine.
Propanoyl Bromide: Similar to propanoyl chloride but with a bromine atom instead of chlorine.
Uniqueness
Azepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to six-membered rings like piperidine . Propanoyl chloride is unique in its reactivity and ability to introduce the propanoyl group into various molecules, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
116024-21-6 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
azepane;propanoyl chloride |
InChI |
InChI=1S/C6H13N.C3H5ClO/c1-2-4-6-7-5-3-1;1-2-3(4)5/h7H,1-6H2;2H2,1H3 |
InChI Key |
IFNFFWODPPUDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)Cl.C1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B14302318.png)
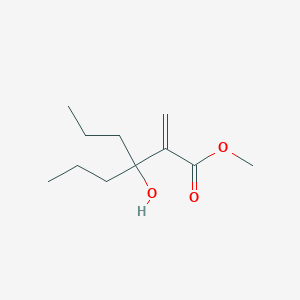
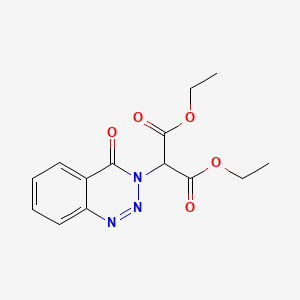
![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
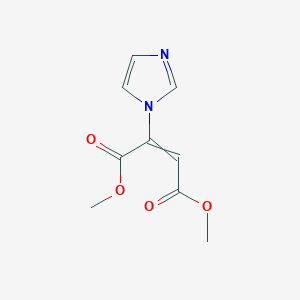
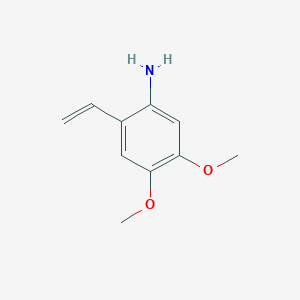
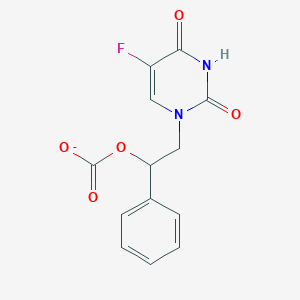


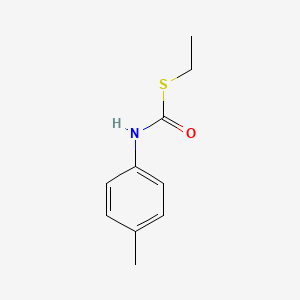
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
